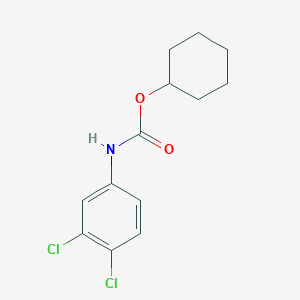
Cyclohexyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H15Cl2NO2 and a molecular weight of 288.176 g/mol This compound is known for its unique chemical structure, which includes a cyclohexyl group and a dichlorophenyl group connected by a carbamate linkage
Preparation Methods
The synthesis of Cyclohexyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of cyclohexylamine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Cyclohexyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclohexyl N-(3,4-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyclohexyl N-(3,4-dichlorophenyl)carbamate can be compared with other similar compounds, such as:
4-Cyclohexylphenyl N-(3,4-dichlorophenyl)carbamate: This compound has a similar structure but with an additional phenyl group, which may result in different chemical and biological properties.
Methyl-N-(3,4-dichlorophenyl)-carbamate:
Properties
CAS No. |
78632-31-2 |
|---|---|
Molecular Formula |
C13H15Cl2NO2 |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
cyclohexyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H15Cl2NO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
InChI Key |
CZRDJGBRLSZZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















